molecular formula C19H19ClN2O2S B2468926 (2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone CAS No. 851808-10-1

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone

Cat. No. B2468926
CAS RN: 851808-10-1
M. Wt: 374.88
InChI Key: ZHWHAMJJOFGBPZ-UHFFFAOYSA-N
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Description

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone, also known as CBR-5884, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Suzuki–Miyaura Coupling

Overview: Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild reaction conditions and compatibility with various functional groups. The success of SM coupling is largely attributed to the use of organoboron reagents, which participate in the transmetalation step during the reaction .

Boron Reagents: Several classes of boron reagents have been developed for SM coupling. Let’s explore them:

Mechanism: During SM coupling, oxidative addition occurs with electrophilic organic groups, resulting in the formation of a new Pd–C bond. Transmetalation then takes place with nucleophilic organic groups, which are transferred from boron to palladium. The overall process leads to the desired carbon–carbon bond formation .

Applications: SM coupling has been widely applied in the synthesis of pharmaceuticals, agrochemicals, and materials. Researchers have used it to construct complex molecules, such as natural products, biologically active compounds, and functional materials.

Indole Derivatives

Overview: Indole derivatives are of great interest due to their diverse biological and clinical applications. Let’s focus on one specific derivative:

properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-4-3-8-16(17)18(23)22-11-10-21-19(22)25-13-14-6-5-7-15(20)12-14/h3-9,12H,2,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWHAMJJOFGBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-ethoxyphenyl)methanone

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